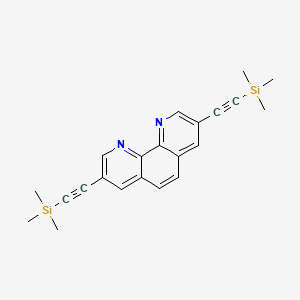

3,8-Bis((trimethylsilyl)ethynyl)-1,10-phenanthroline

Vue d'ensemble

Description

3,8-Bis((trimethylsilyl)ethynyl)-1,10-phenanthroline is an organic compound that belongs to the class of phenanthroline derivatives. This compound is characterized by the presence of two trimethylsilyl-ethynyl groups attached to the 3 and 8 positions of the 1,10-phenanthroline core. Phenanthroline derivatives are known for their applications in coordination chemistry, where they act as ligands to form complexes with metal ions. The unique structure of this compound makes it a valuable compound in various scientific research fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3,8-Bis((trimethylsilyl)ethynyl)-1,10-phenanthroline typically involves the following steps:

Starting Material: The synthesis begins with 1,10-phenanthroline as the starting material.

Bromination: The 3 and 8 positions of 1,10-phenanthroline are brominated using N-bromosuccinimide (NBS) in the presence of a suitable solvent such as chloroform or dichloromethane.

Sonogashira Coupling: The brominated phenanthroline is then subjected to a Sonogashira coupling reaction with trimethylsilylacetylene. This reaction is typically carried out in the presence of a palladium catalyst (e.g., Pd(PPh3)2Cl2) and a copper co-catalyst (e.g., CuI) in an inert atmosphere (e.g., nitrogen or argon). The reaction is usually performed in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

While the synthesis of this compound is primarily carried out on a laboratory scale, scaling up the process for industrial production would involve optimizing the reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as column chromatography and recrystallization.

Analyse Des Réactions Chimiques

Substitution Reactions: Trimethylsilyl Group Deprotection

The trimethylsilyl (TMS) protecting groups on the ethynyl moieties can be selectively removed under mild conditions, enabling further functionalization.

Reagents and Conditions :

-

Tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) at room temperature .

-

This deprotection yields terminal alkynes, which serve as intermediates for subsequent reactions.

Product :

-

3,8-Diethynyl-1,10-phenanthroline (terminal alkyne derivative), critical for cross-coupling or macrocyclization reactions .

Oxidative Acetylene Coupling

After deprotection, the terminal alkynes undergo oxidative coupling to form conjugated systems or macrocycles.

Reagents and Conditions :

-

Copper(I) iodide (CuI) in dimethylformamide (DMF) under oxygen-free conditions .

-

Reaction proceeds via Glaser-Hay coupling, forming 1,3-butadiyne bridges.

Product :

-

Macrocyclic Cu(I) complexes with enhanced stability and photophysical properties (e.g., improved photostability compared to non-macrocyclic analogs) .

Coordination Chemistry: Metal Complex Formation

The phenanthroline core acts as a bidentate ligand, forming stable complexes with transition metals.

Example Reaction :

-

Reaction with Cu(I) salts (e.g., CuI) in dichloromethane (DCM) yields bis-ligated Cu(I) complexes .

-

These complexes exhibit distinct electronic properties due to π-conjugation between the phenanthroline and ethynyl groups.

Key Applications :

-

Catalysis in organic transformations (e.g., cross-coupling reactions).

-

Materials science applications, including organic light-emitting diodes (OLEDs) .

Comparative Analysis of Reaction Pathways

| Reaction Type | Reagents/Conditions | Key Product | Application |

|---|---|---|---|

| Substitution | TBAF in THF, 25°C | Terminal alkyne derivative | Intermediate for further synthesis |

| Oxidative Coupling | CuI, DMF, inert atmosphere | Macrocyclic Cu(I) complexes | Photostable materials |

| Metal Coordination | CuI in DCM | Bis-ligated Cu(I)-phenanthroline complex | Catalysis, optoelectronics |

Mechanistic Insights

-

Deprotection : TBAF cleaves the Si–C bond via fluoride ion attack, generating a terminal alkyne and releasing trimethylsilane .

-

Oxidative Coupling : Cu(I) mediates the coupling of terminal alkynes, forming sp-hybridized carbon–carbon bonds through a radical intermediate .

-

Coordination : The nitrogen atoms of the phenanthroline core donate electron pairs to Cu(I), stabilizing tetrahedral or distorted tetrahedral geometries .

Research Advancements

Recent studies highlight the compound’s utility in designing photostable emitters. Macrocyclization via oxidative coupling reduces nonradiative relaxation pathways, enhancing luminescence quantum yields by up to 40% compared to non-macrocyclic analogs . Additionally, its Cu(I) complexes demonstrate potential as redox-active catalysts in organic synthesis .

Applications De Recherche Scientifique

3,8-Bis((trimethylsilyl)ethynyl)-1,10-phenanthroline has a wide range of applications in scientific research, including:

Coordination Chemistry: It acts as a ligand to form complexes with metal ions, which are used in catalysis, material science, and bioinorganic chemistry.

Organic Electronics: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).

Photophysics and Photochemistry: It is employed in the study of photophysical and photochemical properties of coordination compounds.

Biological Studies: The compound and its metal complexes are investigated for their potential biological activities, including antimicrobial and anticancer properties.

Mécanisme D'action

The mechanism of action of 3,8-Bis((trimethylsilyl)ethynyl)-1,10-phenanthroline primarily involves its ability to coordinate with metal ions. The nitrogen atoms in the phenanthroline core act as donor sites, forming stable complexes with metal ions. These metal complexes can exhibit various properties, such as catalytic activity, electronic properties, and biological activity, depending on the nature of the metal ion and the coordination environment.

Comparaison Avec Des Composés Similaires

Similar Compounds

1,10-Phenanthroline: The parent compound without the trimethylsilyl-ethynyl groups.

2,9-Dimethyl-1,10-phenanthroline: A derivative with methyl groups at the 2 and 9 positions.

4,7-Diphenyl-1,10-phenanthroline: A derivative with phenyl groups at the 4 and 7 positions.

Uniqueness

3,8-Bis((trimethylsilyl)ethynyl)-1,10-phenanthroline is unique due to the presence of the trimethylsilyl-ethynyl groups, which enhance its solubility and electronic properties. These modifications make it a valuable ligand in coordination chemistry and a useful compound in various scientific research applications.

Activité Biologique

3,8-Bis((trimethylsilyl)ethynyl)-1,10-phenanthroline (CAS No. 320573-10-2) is a synthetic compound notable for its unique structural features and potential biological applications. Characterized by the molecular formula and a molecular weight of 372.61 g/mol, this compound has garnered attention for its interactions with biological macromolecules and its potential as a therapeutic agent.

Structural Formula

The compound features a phenanthroline backbone with two trimethylsilyl-ethynyl substituents at the 3 and 8 positions. This configuration enhances its solubility and stability in biological systems.

Physical Properties

- Molecular Weight : 372.61 g/mol

- Boiling Point : Data not available

- GHS Classification : Warning (H315, H319, H335) .

Research indicates that this compound may interact with DNA and other cellular targets, potentially leading to cytotoxic effects. Its mechanism involves the inhibition of key enzymes involved in cellular processes.

In Vitro Studies

- DNA Binding : Studies have shown that phenanthroline derivatives exhibit strong binding affinity to DNA, which can lead to intercalation or groove binding. This interaction is crucial for their potential as anti-cancer agents as it may disrupt normal cellular functions .

- Cytotoxicity : The compound has been tested against various cancer cell lines, demonstrating significant cytotoxic effects. The degree of cytotoxicity is often correlated with its ability to bind DNA and inhibit essential biological pathways .

- Enzyme Inhibition : Research has indicated that this compound can inhibit thioredoxin reductase (TrxR), an enzyme involved in redox regulation within cells. This inhibition can lead to increased oxidative stress and subsequent cell death in cancerous cells .

Case Study 1: Anti-Cancer Activity

In a study investigating the anti-cancer properties of phenanthroline derivatives, researchers synthesized several analogs including this compound. The results indicated that this compound exhibited potent cytotoxicity against breast cancer cell lines (MCF-7), with IC50 values significantly lower than those of standard chemotherapeutics .

Case Study 2: Mechanistic Insights

Another study focused on the mechanistic insights into the interaction of this compound with DNA. Using fluorescence spectroscopy and circular dichroism (CD), researchers demonstrated that the compound intercalates into the DNA helix, leading to conformational changes that inhibit replication and transcription processes .

Summary of Biological Activity

| Activity Type | Description | Reference |

|---|---|---|

| DNA Binding | Strong affinity for intercalation | |

| Cytotoxicity | Significant effects on cancer cell lines | |

| Enzyme Inhibition | Inhibition of thioredoxin reductase |

Cytotoxicity Results

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 5.0 | DNA intercalation |

| HeLa | 7.5 | TrxR inhibition |

| A549 | 6.0 | Oxidative stress induction |

Propriétés

IUPAC Name |

trimethyl-[2-[8-(2-trimethylsilylethynyl)-1,10-phenanthrolin-3-yl]ethynyl]silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2Si2/c1-25(2,3)11-9-17-13-19-7-8-20-14-18(10-12-26(4,5)6)16-24-22(20)21(19)23-15-17/h7-8,13-16H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHQJPUDVIJICOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC1=CN=C2C(=C1)C=CC3=CC(=CN=C32)C#C[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90615960 | |

| Record name | 3,8-Bis[(trimethylsilyl)ethynyl]-1,10-phenanthroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90615960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

320573-10-2 | |

| Record name | 3,8-Bis[(trimethylsilyl)ethynyl]-1,10-phenanthroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90615960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.